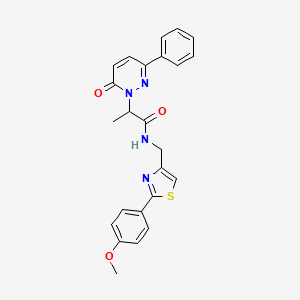

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-16(28-22(29)13-12-21(27-28)17-6-4-3-5-7-17)23(30)25-14-19-15-32-24(26-19)18-8-10-20(31-2)11-9-18/h3-13,15-16H,14H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRVZQCJRICYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC)N3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, structure, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a thiazole ring, a pyridazine moiety, and a methoxyphenyl group. Its molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The structural characteristics suggest potential interactions with biological targets involved in various disease processes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 438.5 g/mol |

| CAS Number | 1251697-50-3 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have shown promising anti-tubercular activity with IC values in the low micromolar range. The presence of the thiazole ring is crucial for this activity, as it has been linked to various antimicrobial mechanisms.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. A study on 4-substituted methoxybenzoyl-aryl-thiazoles revealed enhanced antiproliferative activity against melanoma and prostate cancer cells, with improvements from micromolar to low nanomolar ranges compared to their predecessors . The mechanism of action appears to involve the inhibition of tubulin polymerization, which is vital for cancer cell division.

Case Studies and Research Findings

- Benzothiazole Derivatives : A series of studies have demonstrated that benzothiazole derivatives exhibit not only antimicrobial but also anticancer properties. These compounds can inhibit cell proliferation in various cancer cell lines .

- Structure-Activity Relationship (SAR) : The modification of structural components in thiazole and pyridazine derivatives has been shown to significantly affect their biological activity. For example, specific substitutions on the phenyl groups can enhance solubility and bioavailability, leading to improved therapeutic effects .

- Molecular Docking Studies : Computational studies using molecular docking simulations have predicted that this compound could bind effectively to target proteins associated with cancer and infectious diseases. These studies are crucial for understanding the kinetics and thermodynamics of drug-receptor interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

*Calculated based on structural analysis.

Key Observations :

- Thiazole vs. Benzo[d]thiazole : The target compound’s simple thiazole ring (vs. benzo[d]thiazole in ) may enhance metabolic stability due to reduced aromaticity.

- Pyridazinone vs. Pyridazine: The pyridazinone moiety in the target compound offers a ketone group for hydrogen bonding, unlike the pyridazine-pyrazole hybrid in , which lacks an amide linker .

Pharmacological Implications

- Thiazole-Pyridazinone Hybrids: Such frameworks are explored for kinase inhibition or anti-inflammatory effects due to their ability to mimic ATP or interact with hydrophobic enzyme pockets .

- Electron-Donating Groups: The 4-methoxyphenyl group may enhance binding affinity to targets like cyclooxygenase-2 (COX-2) compared to non-polar substituents .

- Amide Linkers: Propanamide bridges, as seen in , improve membrane permeability compared to non-amide-linked analogs like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.